

Perseitol (D-glycero-D-galacto-heptitol): A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Perseitol*

Cat. No.: *B1196775*

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Abstract

Perseitol, a seven-carbon sugar alcohol, is a naturally occurring polyol predominantly found in avocado (*Persea americana*). It plays a crucial role in the plant's metabolism as a primary product of photosynthesis, a major phloem-mobile sugar, and a significant storage carbohydrate. Recent studies have also highlighted its potential role as a ripening inhibitor in avocado fruit and its classification as a FODMAP (Fermentable Oligo-, Di-, Mono-saccharides And Polyols). This technical guide provides a comprehensive overview of **Perseitol**, including its various synonyms, chemical properties, proposed biosynthetic and metabolic pathways, and detailed experimental protocols for its extraction, purification, and quantification.

Alternate Names and Chemical Properties of Perseitol

Perseitol is known by several synonyms and systematic names in scientific literature. A comprehensive list of these names and key chemical identifiers is provided below for clear identification and cross-referencing.

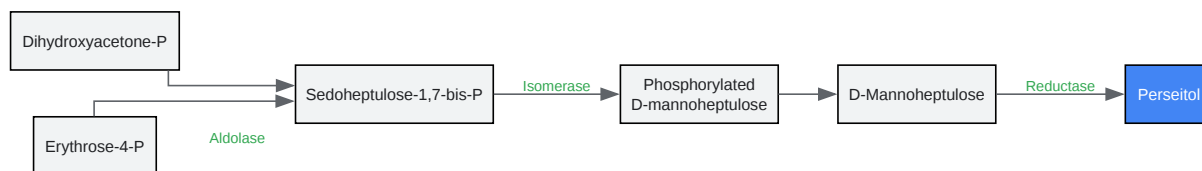
Identifier Type	Identifier	Reference
Systematic Name	D-glycero-D-galacto-heptitol	[1] [2]
Common Name	Perseitol	[1] [2]
IUPAC Name	(2S,3R,5R,6R)-heptane-1,2,3,4,5,6,7-heptol	[1]
CAS Number	527-06-0	
PubChem CID	10709	
ChEBI ID	CHEBI:8029	
Molecular Formula	C ₇ H ₁₆ O ₇	
Molecular Weight	212.20 g/mol	
Other Synonyms	L-glycero-D-manno-heptitol	

Biochemical Context and Physiological Role

Perseitol, along with its related C7 ketosugar mannoheptulose, constitutes a significant portion of the non-structural carbohydrates in avocado trees. It is synthesized in the leaves during photosynthesis and is transported via the phloem to various sink tissues, including the fruit and seeds, where it serves as a storage compound.

Biosynthesis of Perseitol

The biosynthesis of the C7 backbone for mannoheptulose and subsequently **Perseitol** is believed to originate from the Calvin cycle. The proposed pathway involves the condensation of a three-carbon metabolite (dihydroxyacetone-P) with a four-carbon metabolite (erythrose-4-P) by an aldolase to form sedoheptulose-1,7-bisphosphate. This is then converted to a phosphorylated D-mannoheptulose derivative. The reduction of mannoheptulose to **Perseitol** is catalyzed by a reductase, though the specific enzyme has not been fully characterized in avocado.

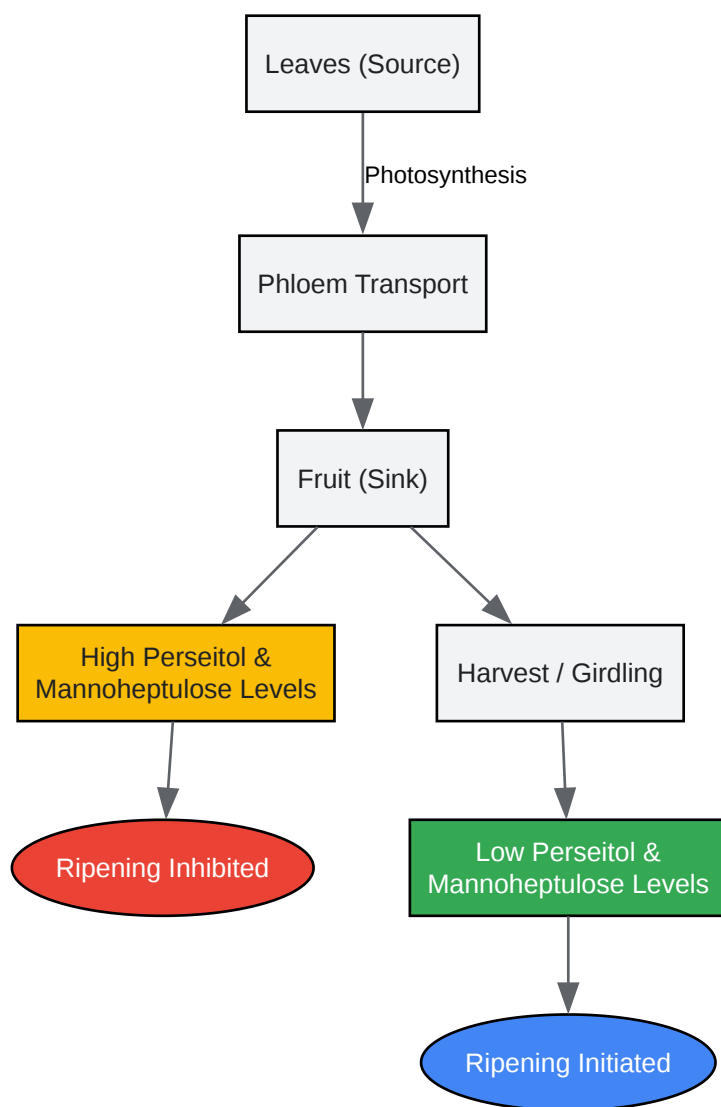


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Proposed biosynthetic pathway of **Perseitol**.

Role in Fruit Ripening

Avocados exhibit the unique characteristic of not ripening on the tree. Research strongly suggests that the continuous supply of C7 sugars, particularly **Perseitol** and mannoheptulose, from the leaves to the fruit acts as a ripening inhibitor. The ripening process, characterized by fruit softening, ethylene production, and a climacteric rise in respiration, is initiated only after the fruit is harvested and the levels of these C7 sugars fall below a certain threshold. Girdling the fruit stalk to cut off phloem transport can induce ripening on the tree, further supporting this hypothesis.



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Logical relationship of **Perseitol** and avocado ripening.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and quantification of **Perseitol** from plant tissues, primarily avocado.

Extraction of Perseitol from Avocado Tissue

This protocol is adapted from methods described for the analysis of sugars in avocado.

Materials:

- Avocado tissue (mesocarp or seed)
- Liquid nitrogen
- Freeze-dryer (lyophilizer)
- Methanol, HPLC grade
- Chloroform, HPLC grade
- Deionized water
- Mortar and pestle or homogenizer
- Centrifuge and centrifuge tubes
- Vortex mixer
- 0.2 μ m syringe filters

Procedure:

- Immediately freeze fresh avocado tissue in liquid nitrogen to quench metabolic activity.
- Lyophilize the frozen tissue to a constant dry weight.
- Grind the dried tissue to a fine powder using a mortar and pestle or a homogenizer.
- Weigh approximately 100 mg of the dried powder into a centrifuge tube.
- Add 1 mL of a methanol:chloroform:water (12:5:3 v/v/v) extraction solvent.
- Vortex the mixture vigorously for 1 minute.
- Incubate at 70°C for 15 minutes in a shaking water bath.
- Centrifuge at 14,000 x g for 10 minutes.
- Carefully collect the supernatant (the polar phase containing **Perseitol**) into a new tube.

- For GC-MS analysis, an aliquot of the supernatant can be dried under a stream of nitrogen before derivatization. For HPLC analysis, the supernatant can be filtered through a 0.2 μm syringe filter prior to injection.

Purification of Perseitol by Chromatography

For applications requiring purified **Perseitol**, a combination of chromatographic techniques can be employed. The following is a general workflow.

1. Gel-Filtration Chromatography (Size-Exclusion):

- Purpose: To separate **Perseitol** from larger molecules like proteins and polysaccharides, and smaller molecules.
- Stationary Phase: A gel-filtration medium such as Sephadex G-25 or Bio-Gel P-2.
- Mobile Phase: Deionized water or a volatile buffer like ammonium acetate.
- Procedure:
 - Pack a column with the chosen gel-filtration medium and equilibrate with the mobile phase.
 - Apply the concentrated crude extract to the column.
 - Elute with the mobile phase and collect fractions.
 - Analyze fractions for the presence of **Perseitol** using a suitable method (e.g., TLC or HPLC).
 - Pool the **Perseitol**-containing fractions.

2. Anion-Exchange Chromatography:

- Purpose: To remove any remaining charged contaminants.
- Stationary Phase: A weak anion-exchange resin.
- Mobile Phase: Deionized water.

- Procedure:
 - Pass the pooled fractions from gel-filtration through a column packed with the anion-exchange resin.
 - **Perseitol**, being a neutral polyol, will not bind to the resin and will be collected in the flow-through.

Quantification of Perseitol

3.3.1. High-Performance Liquid Chromatography (HPLC)

This method is adapted from the analysis of sugars in honey and avocado.

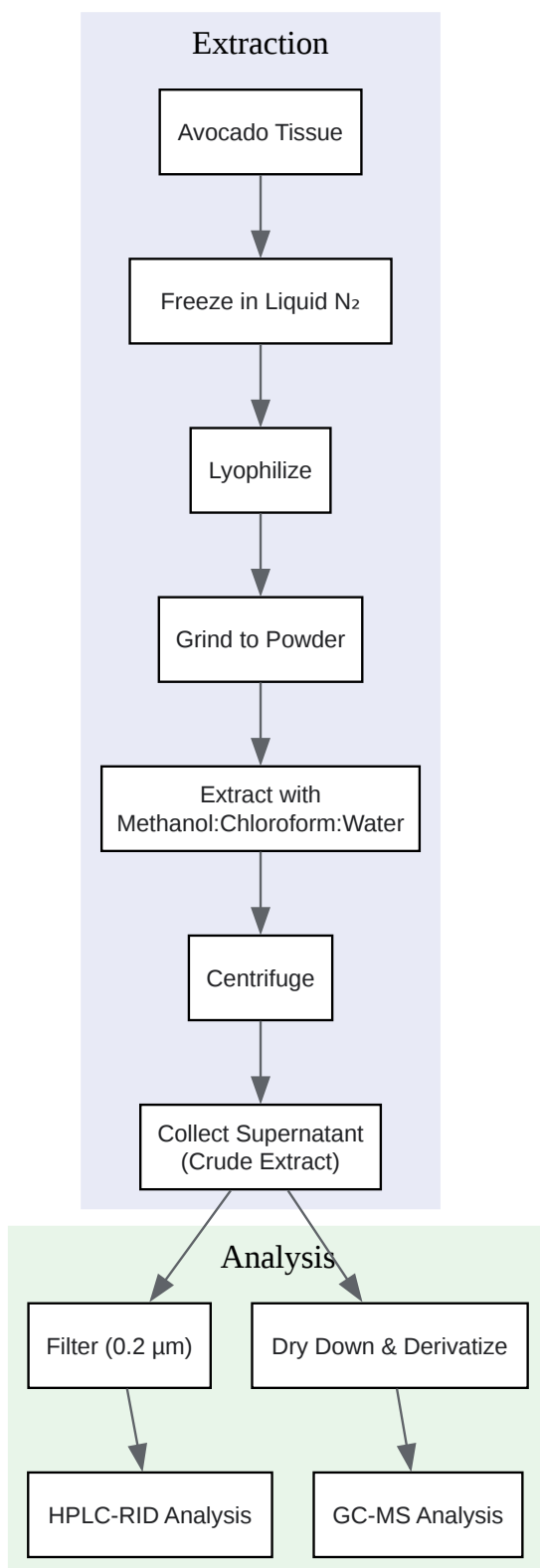
- Instrumentation: HPLC system with a Refractive Index Detector (RID).
- Column: A carbohydrate analysis column, such as an Alltech 700CH (300 x 6.5 mm) or a similar column designed for sugar and polyol separation.
- Mobile Phase: Degassed, HPLC-grade deionized water.
- Flow Rate: 0.5 mL/min.
- Column Temperature: 90 °C.
- Injection Volume: 20 µL.
- Quantification: Prepare a standard curve using pure **Perseitol**. The concentration of **Perseitol** in the samples is determined by comparing the peak area to the standard curve.

3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general methods for the analysis of polar metabolites in plant tissues.

- Instrumentation: GC-MS system.
- Derivatization (Essential for Volatility):
 - Dry 50-150 µL of the polar extract under a stream of nitrogen.

- Add 40 μ L of methoxyamine hydrochloride (20 mg/mL in pyridine) to protect carbonyl groups. Vortex and incubate at 37°C for 2 hours with shaking.
- Add 70 μ L of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS as a catalyst for silylation of hydroxyl groups. Vortex and incubate at 37°C for 30 minutes.
- GC Conditions:
 - Column: A non-polar capillary column, such as a 30 m DB-5ms or equivalent.
 - Injection: 1 μ L in splitless mode at 230°C.
 - Carrier Gas: Helium at a constant flow of 2 mL/min.
 - Oven Program: Initial temperature of 80°C, ramp at 15°C/min to 330°C, and hold for 5 minutes.
- MS Conditions:
 - Ionization: Electron Impact (EI) at 70 eV.
 - Scan Range: m/z 33-600.
- Quantification: Identification of the **Perseitol** derivative is based on its retention time and mass spectrum compared to a derivatized standard. Quantification is typically achieved by using an internal standard (e.g., ribitol) added before extraction and comparing the peak area ratios.



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References

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